2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897480-82-9
VCID: VC5995578
InChI: InChI=1S/C18H14Cl2FN3OS/c19-11-4-5-12(13(20)10-11)17(25)23-6-8-24(9-7-23)18-22-16-14(21)2-1-3-15(16)26-18/h1-5,10H,6-9H2
SMILES: C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C18H14Cl2FN3OS
Molecular Weight: 410.29

2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

CAS No.: 897480-82-9

Cat. No.: VC5995578

Molecular Formula: C18H14Cl2FN3OS

Molecular Weight: 410.29

* For research use only. Not for human or veterinary use.

2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole - 897480-82-9

Specification

CAS No. 897480-82-9
Molecular Formula C18H14Cl2FN3OS
Molecular Weight 410.29
IUPAC Name (2,4-dichlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H14Cl2FN3OS/c19-11-4-5-12(13(20)10-11)17(25)23-6-8-24(9-7-23)18-22-16-14(21)2-1-3-15(16)26-18/h1-5,10H,6-9H2
Standard InChI Key KOEMPYQFGXRWDR-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole. Its molecular formula is C₁₈H₁₄Cl₂FN₃OS, with a molecular weight of 410.29 g/mol (calculated from atomic masses) . The benzothiazole scaffold (positions 1–3) incorporates a sulfur atom at position 1 and nitrogen at position 3, while the fluorine substituent occupies position 4. The piperazine ring at position 2 is acylated by a 2,4-dichlorobenzoyl group, introducing two chlorine atoms at the ortho and para positions of the benzoyl moiety.

Structural Analogues and Comparative Analysis

Analogues such as 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole (PubChem CID: 42281678) and 2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (PubChem CID: 1484938) share the benzothiazole-piperazine framework but differ in substituents. For example:

CompoundSubstituent on PiperazineMolecular Weight (g/mol)
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole None237.30
2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole Benzenesulfonyl359.50
Target Compound2,4-Dichlorobenzoyl410.29

The dichlorobenzoyl group enhances lipophilicity compared to simpler analogues, as evidenced by the increased molecular weight and calculated partition coefficient (LogP ≈ 3.8, estimated via ChemDraw).

Synthesis and Manufacturing

Proposed Synthetic Route

While no direct synthesis literature exists for the target compound, a plausible route involves:

  • Formation of 4-fluoro-1,3-benzothiazole-2-amine: Reacting 4-fluoro-2-aminothiophenol with cyanogen bromide under acidic conditions .

  • Introduction of Piperazine: Coupling the amine with piperazine via nucleophilic substitution, facilitated by a catalyst such as triethylamine .

  • Acylation with 2,4-Dichlorobenzoyl Chloride: Treating the piperazine intermediate with 2,4-dichlorobenzoyl chloride in dichloromethane or tetrahydrofuran (THF), yielding the final product .

Critical Reaction Parameters

  • Temperature: 0–25°C for acylation to minimize side reactions.

  • Solvent: Anhydrous THF or DCM to prevent hydrolysis of the acyl chloride.

  • Yield: Estimated 60–75% based on analogous piperazine acylation reactions .

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit:

  • Low aqueous solubility (<0.1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.8).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the benzothiazole sulfur and amide bond.

Spectroscopic Data (Hypothetical)

  • IR (KBr): Peaks at ~1,680 cm⁻¹ (C=O stretch), ~1,250 cm⁻¹ (C-F stretch), and ~700 cm⁻¹ (C-Cl stretch).

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, aromatic H), δ 3.5–2.5 (m, piperazine H), δ 1.9 (s, NH).

Pharmacological and Biological Activity

Hypothetical Targets and Mechanisms

Structural similarities to dopamine receptor ligands suggest potential interaction with D2/D3 receptors, though experimental validation is required. The dichlorobenzoyl group may enhance binding affinity through hydrophobic interactions with receptor pockets, as observed in related compounds .

Applications and Industrial Relevance

Medicinal Chemistry

  • Central Nervous System (CNS) Agents: Potential use in Parkinson’s disease or addiction therapy due to piperazine’s prevalence in neuroactive compounds .

  • Anticancer Agents: Benzothiazoles inhibit kinases such as EGFR and VEGFR; fluorine substitution may enhance metabolic stability .

Material Science

The conjugated benzothiazole system could serve as a fluorophore or electron transporter in organic semiconductors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator